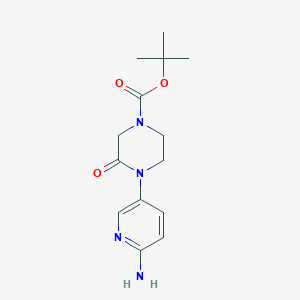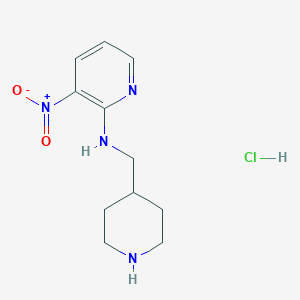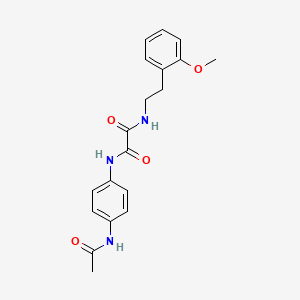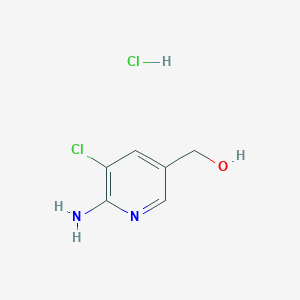
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate” is an organic compound . It is an oil at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 257.29 . Its IUPAC name is diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)malonate .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.Mecanismo De Acción
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, increasing the affinity of GABA for the receptor and increasing chloride ion influx into the neuron. This leads to hyperpolarization of the neuron and a decrease in neuronal excitability, resulting in the anxiolytic, sedative, hypnotic, and muscle relaxant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have muscle relaxant properties, reducing muscle spasms and seizures. This compound has been shown to have a rapid onset of action, with peak effects occurring within 30 minutes of administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate has several advantages for use in lab experiments. It has a high potency and a rapid onset of action, making it useful for studying the effects of benzodiazepine analogs on the central nervous system. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. It has a short half-life and a high potential for abuse, making it difficult to study its long-term effects. It is also not approved for human use, limiting its clinical applications.
Direcciones Futuras
There are several future directions for 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate research. One area of interest is the development of new benzodiazepine analogs with improved pharmacological properties, such as longer half-lives and reduced potential for abuse. Another area of interest is the development of new treatments for anxiety disorders and insomnia, using this compound and other benzodiazepine analogs as a starting point. Finally, there is interest in studying the long-term effects of benzodiazepine analogs on the central nervous system, including the potential for addiction and withdrawal symptoms.
Métodos De Síntesis
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate can be synthesized by the reaction of 2-ethylamino-2-(2-chlorophenyl)acetic acid with ethyl-2-bromo-2-methylpropanoate in the presence of a base. The resulting compound is then treated with hydrazine hydrate to form the thienodiazepine ring. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate has been used in scientific research to study the effects of benzodiazepine analogs on the central nervous system. It has been shown to have anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia. It has also been studied for its muscle relaxant properties, which could be useful in the treatment of muscle spasms and seizures.
Propiedades
IUPAC Name |
diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-4-17-10(15)12(3,11(16)18-5-2)8-6-7-9(14)13-8/h8H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAABJMMNAVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC(=O)N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2901940.png)
![N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2901941.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2901942.png)

![3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2901945.png)


![1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2901952.png)
![N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2901956.png)
![2,4-dichloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]benzamide](/img/structure/B2901958.png)



